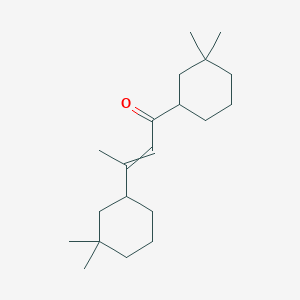
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one is an organic compound with the molecular formula C20H34O. It features a butenone core with two 3,3-dimethylcyclohexyl groups attached at the 1 and 3 positions. This compound is notable for its unique structure, which includes two six-membered rings and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one typically involves the aldol condensation of 3,3-dimethylcyclohexanone with but-2-en-1-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position of the ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecules. The compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3,3-dimethylcyclohexyl)prop-2-en-1-one: Similar structure but with a propene core instead of butene.
1,3-Bis(3,3-dimethylcyclohexyl)acetone: Similar structure but with an acetone core.
Uniqueness
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one is unique due to its butenone core, which provides distinct reactivity and properties compared to its analogs. The presence of two 3,3-dimethylcyclohexyl groups also contributes to its steric and electronic characteristics, making it a valuable compound in various applications.
Properties
CAS No. |
63229-34-5 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1,3-bis(3,3-dimethylcyclohexyl)but-2-en-1-one |
InChI |
InChI=1S/C20H34O/c1-15(16-8-6-10-19(2,3)13-16)12-18(21)17-9-7-11-20(4,5)14-17/h12,16-17H,6-11,13-14H2,1-5H3 |
InChI Key |
ICXYAXSPAIXZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1CCCC(C1)(C)C)C2CCCC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


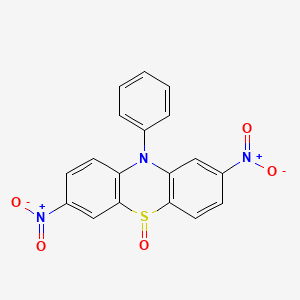
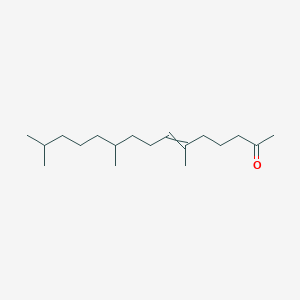
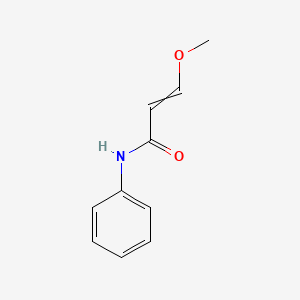

![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)
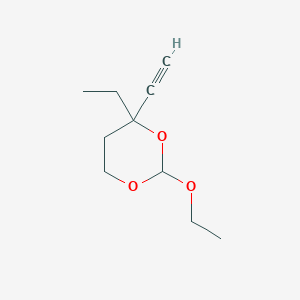
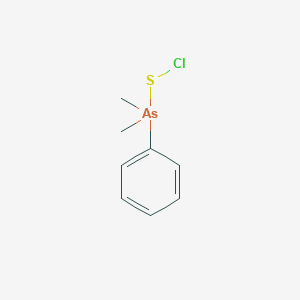
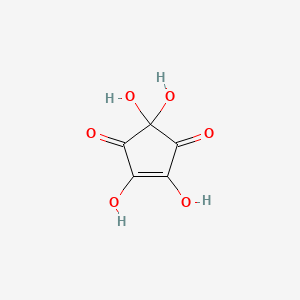
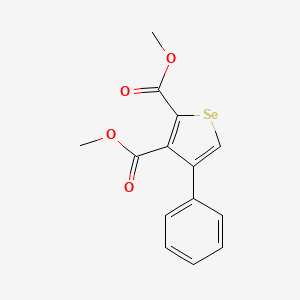
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
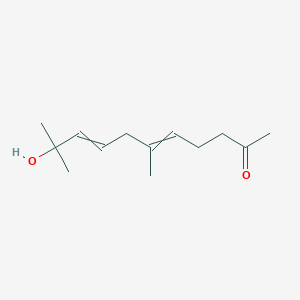
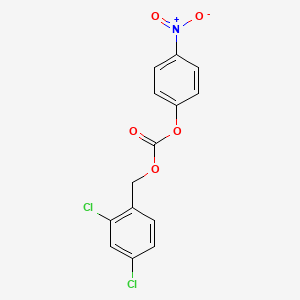

![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
